Chlorpyrifos-d10

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Chlorpyrifos-d10 Stability and Analytical Applications

Introduction and Chemical Properties

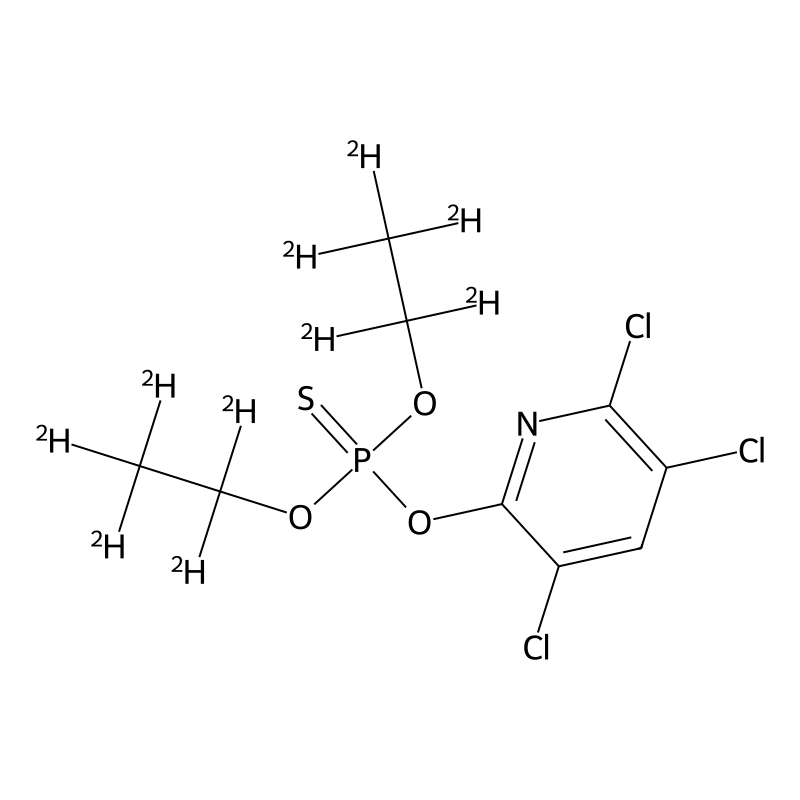

Chlorpyrifos-d10 represents a deuterium-labeled isotopologue of the organophosphate insecticide Chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium atoms. This strategic isotopic substitution creates a chemically identical analog with nearly identical physicochemical properties while introducing a distinct mass signature that enables precise tracking and quantification. The molecular formula of this compound is C₉HD₁₀Cl₃NO₃PS, with a molecular weight of 360.65 g/mol and CAS Registry Number 285138-81-0 [1]. This stable isotope-labeled compound serves as an essential internal standard in analytical chemistry, particularly for mass spectrometry-based methods, where it corrects for matrix effects, ionization efficiency variations, and sample preparation losses.

The deuterium labeling in this compound occurs at specific molecular positions that maintain the compound's chemical reactivity while providing sufficient mass difference (10 Da) from the native compound for distinct detection. This molecular design ensures that this compound co-elutes chromatographically with non-deuterated Chlorpyrifos while being distinguishable by mass spectrometry detectors. The compound is typically supplied as a white to off-white solid with high isotopic purity, making it suitable for trace analysis applications in complex matrices [1]. As a stable isotope-labeled internal standard, this compound has become indispensable in modern analytical workflows for pesticide residue analysis, environmental monitoring, and toxicological studies.

Storage Stability and Handling Conditions

The structural integrity and analytical performance of this compound are highly dependent on appropriate storage conditions and handling practices. Proper stabilization is essential to maintain the compound's chemical purity and prevent isotopic exchange or degradation that could compromise its utility as an internal standard.

Storage Conditions and Shelf Life

- Short-term Storage: For routine laboratory use, this compound remains stable for at least 1 month when stored at -20°C in solvent [1].

- Long-term Storage: For extended preservation, this compound demonstrates optimal stability for up to 6 months at -80°C in appropriate solvents [1].

- Powder Form Stability: The neat solid form maintains integrity for 3 years at -20°C or 2 years at 4°C, providing flexibility for different laboratory workflows [1].

- Commercial Shelf Life: Suppliers typically assign a 24-month shelf life from the date of manufacture when stored under recommended conditions [2].

Table 1: Stability of this compound Under Different Storage Conditions

| Form | Temperature | Duration | Notes |

|---|---|---|---|

| Powder | -20°C | 3 years | Optimal for long-term storage |

| Powder | 4°C | 2 years | Acceptable for medium-term storage |

| In solvent | -80°C | 6 months | Prevents freeze-thaw degradation |

| In solvent | -20°C | 1 month | Suitable for working solutions |

Solubility and Solution Stability

The solubility profile of this compound directly impacts its preparation and application in analytical methods:

- Aqueous Solubility: this compound demonstrates solubility in water at approximately 100 mg/mL (277.28 mM), though sonication is required to achieve complete dissolution [1].

- DMSO Solubility: In dimethyl sulfoxide, the compound dissolves at 50 mg/mL (138.64 mM) with sonication, but the hygroscopic nature of DMSO may impact solubility and stability over time [1].

- Solution Handling: Stock solutions should be aliquoted to minimize repeated freeze-thaw cycles, which can accelerate degradation or promote isotopic exchange [1].

The storage recommendations align with the compound's use as a traceable reference material in regulated laboratories, where documentation of storage conditions and expiration dates is essential for maintaining quality assurance protocols [2]. When properly stored, this compound maintains its structural integrity, isotopic pattern, and performance as an internal standard throughout its assigned shelf life.

Analytical Applications and Methodologies

This compound serves as a critical analytical tool in modern laboratory practice, particularly in applications requiring precise quantification of the non-deuterated Chlorpyrifos in complex sample matrices. Its consistent performance across multiple analytical platforms makes it invaluable for method development, validation, and routine analysis.

Quantitative Analysis Applications

- Internal Standardization: this compound functions as an ideal internal standard for GC-MS and LC-MS/MS quantification of Chlorpyrifos, correcting for matrix effects, ionization suppression, and sample preparation variability [1] [2].

- Calibration and Quality Control: The compound enables preparation of matrix-matched calibration curves with built-in correction for analytical variability, improving accuracy in residue quantification [2].

- Method Validation: During analytical method development, this compound provides quality control metrics including recovery rates, process efficiency, and detection limit determinations [2].

Table 2: Analytical Applications of this compound Across Different Matrices

| Application Area | Matrix Examples | Analytical Technique | Key Benefit |

|---|---|---|---|

| Food Safety | Fruits, vegetables, grains | LC-MS/MS, GC-MS | Compensation for matrix effects |

| Environmental Monitoring | Soil, water, sediment | GC-MS | Traceable calibration |

| Biological Monitoring | Blood, urine, tissues | LC-MS/MS | Correction for extraction losses |

| Multi-residue Methods | Diverse food commodities | UHPLC-MS/MS | Isotopic pattern confirmation |

Analytical Workflow Integration

The integration of this compound into analytical workflows follows a systematic process that ensures accurate and reproducible results. The relationship between sample processing stages and the role of this compound can be visualized as follows:

This compound Analytical Workflow

In this workflow, this compound is typically added to samples immediately after homogenization, allowing it to experience the same extraction efficiency, matrix effects, and preparation losses as the native Chlorpyrifos present in the sample. The deuterated internal standard then serves as a reliable reference throughout the analytical process, enabling accurate correction at the quantification stage [2]. This approach significantly improves the precision and accuracy of residue data, particularly when analyzing complex samples with substantial matrix interference.

Degradation Pathways and Metabolite Formation

Understanding the degradation behavior of Chlorpyrifos provides essential context for evaluating the stability of its deuterated analog. Both chemical and biological degradation pathways can impact the compound's stability in various environments and matrices.

Microbial Degradation Mechanisms

Microbial degradation represents a significant pathway for Chlorpyrifos breakdown in environmental matrices:

- Consortium-Mediated Degradation: Research demonstrates that specialized microbial consortia such as ERM C-1 (containing Pseudomonas putida T7, Pseudomonas aeruginosa M2, Klebsiella pneumoniae M6, and Aspergillus terreus TF1) can completely degrade Chlorpyrifos through co-metabolism [3].

- Enzymatic Hydrolysis: The initial degradation step involves enzymatic cleavage by phosphotriesterases, organophosphate hydrolases, or chlorpyrifos hydrolases, resulting in the formation of 3,5,6-trichloro-2-pyridinol (TCP) [3].

- Laccase Activity: Fungal components in degradation consortia produce laccase enzymes that demonstrate increasing activity over time (37.53 U/mL at 5 days to 87.57 U/mL at 15 days), correlating with enhanced degradation rates [3].

Metabolic Activation and Deactivation

The metabolic pathways of Chlorpyrifos involve both activation and detoxification mechanisms:

- Oxon Metabolite Formation: Chlorpyrifos is metabolically converted to Chlorpyrifos oxon (CPO), a potent acetylcholinesterase inhibitor that mediates the compound's neurotoxic effects [1].

- Enzymatic Detoxification: The plasma enzyme paraoxonase 1 (PON1) hydrolyzes the oxon metabolite, with susceptibility to CPO neurotoxicity being mitigated by PON1 overexpression [1].

- Environmental Persistence: The half-life of Chlorpyrifos in soil typically ranges from 60-120 days, though it can extend to over 365 days depending on soil type and environmental conditions [3].

These degradation pathways highlight the importance of proper storage and handling to prevent analogous decomposition of this compound during storage and analysis. The deuterium labeling generally does not alter the primary degradation pathways but may impart kinetic isotope effects that slightly modify reaction rates for the labeled positions.

Experimental Protocols for Stability Assessment

Robust experimental protocols are essential for evaluating this compound stability under various storage conditions and in different matrices. The following methodologies provide comprehensive approaches for stability assessment.

Forced Degradation Studies

Forced degradation studies help identify potential degradation products and establish stability-indicating methods:

- Solution Stability Protocol: Prepare this compound solutions in appropriate solvents (water, acetonitrile, methanol) at concentrations of 100 μg/mL and 1000 μg/mL. Store aliquots at -80°C, -20°C, 4°C, and 25°C. Analyze samples at predetermined time points (0, 7, 14, 30, 60, 90 days) using LC-MS/MS or GC-MS to quantify intact this compound and identify degradation products [1].

- Light Sensitivity Assessment: Expose solid this compound and prepared solutions to direct UV radiation (254 nm and 365 nm) and ambient laboratory lighting for specified durations. Monitor for visual changes (color, precipitation) and analyze by chromatographic methods to detect photodegradation products [1].

- pH Stability Studies: Prepare buffer solutions across a pH range (pH 3-10) and spike with this compound. Incubate at controlled temperatures and analyze at timed intervals to determine hydrolysis rates and identify pH-dependent degradation pathways [1].

Freeze-Thaw Stability Testing

Multiple freeze-thaw cycles assess stability under typical laboratory usage conditions:

- Prepare working solutions of this compound at concentrations relevant to analytical applications (typically 0.1-10 μg/mL).

- Subject aliquots to three complete freeze-thaw cycles (-20°C to room temperature) with a minimum freezing time of 12 hours and complete thawing at room temperature.

- After each cycle, analyze samples alongside freshly prepared standards and negative controls.

- Calculate stability percentage based on peak area ratios compared to zero-cycle controls, with acceptance criteria typically set at ±15% deviation [1].

The relationships between different stability testing approaches and their key parameters can be visualized as follows:

Stability Testing Methodology Relationships

Long-Term Stability Monitoring

For laboratories implementing this compound in routine analytical workflows, ongoing stability verification is essential:

- Stock Solution Tracking: Maintain detailed records of stock solution preparation dates, storage conditions, and expiration dates. Periodically compare analytical response factors against freshly prepared solutions.

- Matrix-Specific Stability: Evaluate stability in specific sample matrices by fortifying blank matrices with this compound and monitoring recovery over time under typical storage conditions.

- Documentation Practices: Implement lot-specific documentation that includes certificates of analysis, purity verification, and storage condition logs to ensure traceability [2].

These experimental protocols provide comprehensive approaches for establishing and verifying this compound stability under various conditions, ensuring the reliability of analytical data generated using this important internal standard.

Conclusion

This compound represents a critical analytical tool with well-characterized stability profiles when stored under appropriate conditions. The compound maintains integrity for up to three years in solid form at -20°C and six months in solution at -80°C, making it suitable for long-term laboratory use [1]. Its application as an internal standard in GC-MS and LC-MS/MS methods significantly enhances the accuracy and precision of Chlorpyrifos quantification across diverse matrices including food, environmental, and biological samples [2].

References

Chlorpyrifos-d10: Key Properties and Solubility Data

The table below summarizes the fundamental physicochemical and solubility data for Chlorpyrifos-d10, the deuterium-labeled analog used as an internal standard [1].

| Property | Value / Information |

|---|---|

| CAS No. | 285138-81-0 [1] |

| Molecular Formula | C9HD10Cl3NO3PS [1] |

| Molecular Weight | 360.65 g/mol [1] |

| Appearance | White to off-white solid [1] |

| Research Application | Deuterium-labeled tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1] |

| Solubility in Water | 100 mg/mL (277.28 mM) [1] |

| Solubility in DMSO | 50 mg/mL (138.64 mM) [1] |

Information Limitations and Methodology Guidance

The available data is from a commercial supplier's datasheet and lacks experimental details such as temperature, measurement method, or solvent characterization [1]. Here is a general framework for preparing stock solutions based on common laboratory practice:

Research Considerations

- Use as an Internal Standard: this compound is primarily used as a stable isotope-labeled internal standard to improve accuracy in quantifying native chlorpyrifos in complex matrices via GC-MS or LC-MS [1]. This application is distinct from biological activity studies.

- Refer to Native Compound Data: For insights into hydrolysis, photolysis, or biodegradation kinetics, you may consult literature on the non-labeled compound, Chlorpyrifos (CAS 2921-88-2) [2] [3]. However, note that deuterium substitution can subtly alter physicochemical properties.

References

Chemical Properties of Chlorpyrifos-d10

The table below summarizes the key identifying information and properties of Chlorpyrifos-d10 found in the search results [1] [2] [3].

| Property | Details |

|---|---|

| CAS Number | 285138-81-0 [3] (also referenced under related numbers) [1] [2] |

| Molecular Formula | C₉HD₁₀Cl₃NO₃PS [3] |

| Molecular Weight | 360.65 g/mol [3] |

| Isotope Purity | 99 atom % D [2] |

| Chemical Purity | 97% (CP) [2] |

| Melting Point | 38-39 °C [2] |

| Primary Applications | Internal standard for quantitative analysis (GC-MS, LC-MS), environmental monitoring, quality control [2] [3] |

Experimental Workflow for Pesticide Analysis by Raman Spectroscopy

Although the search results do not contain protocols specifically for this compound, a relevant methodology for analyzing pesticide references (including Chlorpyrifos) using Raman spectroscopy and machine learning is detailed in one of the studies [1]. The workflow can be summarized in the following diagram:

Experimental workflow for pesticide analysis from sample preparation to identification [1].

Here is a breakdown of the key experimental steps and considerations based on this methodology [1]:

- Sample Preparation: The study used reference-grade pesticide powders deposited on silicon wafer substrates. This method requires over twenty technical repeats per sample to ensure data reliability and account for variability [1].

- Instrumentation Parameters: Analysis was performed using two systems:

- A custom-built instrument with a 785 nm laser excitation wavelength, covering a spectral range of 400–1700 cm⁻¹. This longer wavelength is generally more effective for reducing fluorescence interference, providing clearer Raman spectra for organic compounds [1].

- A commercial instrument with a 532 nm laser for comparison. The 532 nm wavelength can offer resonance enhancement for some specific compounds but often induces more fluorescence [1].

- Data Processing and Machine Learning:

- Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) were used to distinguish similarities and differences between the spectral fingerprints of various pesticides [1].

- Machine Learning Classification: A Random Forest Classifier was successfully employed to automatically identify and classify the 14 different pesticides based on their Raman spectra, demonstrating high accuracy [1].

A Guide to Finding Specialized Spectral Data

The search results indicate that this compound is primarily used as an internal standard for mass spectrometry [2] [3]. Therefore, its most valuable spectral data would be its mass fragmentation pattern. For other types of spectra, consider these approaches:

- Consult Specialized Databases: Search in commercial spectral libraries (e.g., Wiley, NIST, Sigma-Aldrich's database) which often contain NMR, IR, and Raman data for a wide range of compounds.

- Literature Search: Use scientific databases like SciFinder or Reaxys, which can extract and display spectral data directly from published articles.

- Direct Inquiry: Contact the manufacturers of isotopic chemicals (such as Sigma-Aldrich or MedChemExpress) directly, as they may have characterized the compound and can provide analytical data.

References

Chemical Identity and Role as an Internal Standard

Chlorpyrifos-d10 is a deuterium-labeled version of Chlorpyrifos, where ten hydrogen atoms are replaced with deuterium. This key feature makes it highly valuable for analytical chemistry.

The table below summarizes its core chemical information:

| Property | Description |

|---|---|

| Chemical Name | Chlorpyrifos-(diethyl-d10) |

| CAS Number | 285138-81-0 [1] |

| Molecular Formula | C₉H D₁₀Cl₃NO₃PS [2] [1] |

| Molecular Weight | 360.65 g/mol [1] |

| Isotopic Purity | 99 atom % D [2] |

| Chemical Purity | 97% (CP) [2] |

| Role | Deuterium-labeled Chlorpyrifos; used as an internal standard [1]. |

| Primary Applications | Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; quality control reference standard; environmental monitoring [2] [1]. |

Experimental Context and Methodological Gaps

While a full protocol for characterizing this compound itself is not available, one study details its use as an internal standard within a broader analytical workflow [3]. The general methodology from this study is outlined below, though it focuses on the metabolism of various organophosphorus compounds (OPs) rather than on characterizing the standard.

| Step | Description | Purpose / Note |

|---|---|---|

| 1. Stock Solution Preparation | Prepared in acetonitrile (AcN) and stored at -80°C [3]. | Ensures stability of the standard and analytes. |

| 2. Internal Standard Working Solution | A working solution of 10 ppm of each internal standard (including this compound) was prepared in AcN [3]. | Ready for spiking into samples. |

| 3. Sample Incubation & Quenching | OPs were incubated with Human Liver Microsomes (HLMs). Reactions were quenched with 1.5 mL of AcN [3]. | Mimics metabolic conditions; stops the reaction. |

| 4. Sample Analysis | NMR Spectroscopy: Used 1H-, 31P-, and 19F-NMR (as applicable) for high-dose regimen analysis. LC-MS/MS: Used Multiple Reaction Monitoring (MRM) for low-dose regimen analysis [3]. | Provides complementary data on metabolism and quantification. |

This workflow illustrates how this compound is typically employed in a lab setting. A characterization study would follow a similar logical structure but focus on analyzing the pure standard compound. The following diagram maps out this general experimental workflow.

General workflow for characterizing a compound like this compound using NMR.

References

Comprehensive Technical Guide: Chlorpyrifos-D10 in Mass Spectrometry

Introduction to Chlorpyrifos-D10 and Its Role in Analytical Chemistry

This compound is a deuterated internal standard specifically designed for the precise quantification of the organophosphorus insecticide chlorpyrifos in advanced mass spectrometric analyses. This compound, where ten hydrogen atoms in the chlorpyrifos molecule are replaced by deuterium atoms, serves as a critical tool for ensuring analytical accuracy and reliability in complex matrices. The fundamental principle underlying its application rests on its nearly identical chemical behavior to native chlorpyrifos during extraction, chromatography, and ionization, while being distinguishable by mass spectrometry due to its higher molecular mass. This characteristic makes it indispensable for compensating for matrix effects, extraction efficiency variations, and instrument fluctuations, thereby providing traceable and defensible analytical results in regulated environments [1].

The deployment of this compound spans multiple application domains including environmental monitoring, food safety surveillance, and toxicological studies. In each of these fields, it enables laboratories to achieve the stringent sensitivity and reproducibility requirements necessary for compliance testing and risk assessment. By integrating this stable isotope-labeled standard into analytical workflows, scientists can effectively mitigate the challenges posed by co-extracted matrix components that often suppress or enhance analyte signals in electrospray ionization, a particularly common issue in pesticide residue analysis [2]. Furthermore, its use is mandated in many accredited methods to meet data quality objectives for monitoring programs and regulatory decisions.

Fundamental Properties of this compound

Chemical Functionality: this compound maintains identical chemical functionality and reactivity to its non-deuterated counterpart, ensuring parallel behavior throughout sample preparation and analytical separation processes.

Molecular Weight: The compound exhibits an increase in molecular weight of approximately 10 atomic mass units compared to native chlorpyrifos (MW = 350.59 g/mol) [3], shifting its mass spectral signature sufficiently for distinct detection while retaining equivalent chromatographic retention [1].

Isotopic Purity: High isotopic purity (>98%) is essential to minimize interference from the unlabeled species during MS/MS detection, particularly when analyzing samples with very low chlorpyrifos concentrations where spectral overlap could compromise quantification accuracy.

Physical-Chemical Properties: The physicochemical properties including solubility, polarity, and volatility are virtually identical to native chlorpyrifos, ensuring equivalent extraction recovery rates and chromatographic behavior, which is fundamental for accurate internal standardization [1].

Analytical Methodologies Using this compound

Sample Preparation and Extraction

The sample preparation workflow for chlorpyrifos analysis incorporating this compound as an internal standard typically follows modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches or customized solid-phase extraction protocols depending on matrix complexity.

Sample preparation workflow with this compound

For complex matrices such as fruits, spices, and biological samples, a modified QuEChERS approach has been successfully validated. Samples are typically extracted with acetonitrile, which effectively isolates both native chlorpyrifos and the D10 internal standard from the sample matrix. During the clean-up step, various adsorbents are employed based on matrix composition: octadecyl-modified silica (C18) effectively removes non-polar interferences, graphitized carbon black (GCB) targets pigment removal, and aminopropyl (NH2) or primary secondary amine (PSA) adsorbents are utilized for removing fatty acids and other polar organic acids [4] [5]. The selection of NH2 over PSA is sometimes preferred due to its weaker ion exchange capacity, which minimizes the risk of recovering critical analytes like ditalimfos while maintaining excellent cleanup efficiency [4].

Instrumental Analysis by LC-MS/MS and GC-MS

This compound is compatible with both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) platforms, with each technique offering distinct advantages for specific applications.

Table 1: Instrumental Parameters for this compound Analysis

| Parameter | LC-MS/MS Configuration | GC-MS/MS Configuration |

|---|---|---|

| Separation Column | C18 reverse-phase (e.g., Gemini, 3μ, 150 × 2.0 mm) [2] | Non-polar/slightly polar capillary column |

| Ionization Source | Electrospray Ionization (ESI) [2] | Electron Ionization (EI) [3] |

| Ionization Polarity | Positive [2] | Positive |

| Gas Temperature | 350°C [2] | N/A |

| Gas Flow Rate | 9 L/min [2] | N/A |

| Capillary Voltage | 4 kV [2] | N/A |

| Detection Mode | Multiple Reaction Monitoring (MRM) [2] | Selected Ion Monitoring (SIM) or MRM |

For LC-MS/MS applications, the extracts are typically separated using reverse-phase chromatography with gradient elution. The mass spectrometric detection operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both native chlorpyrifos and the D10 internal standard. This approach provides exceptional selectivity and sensitivity, with limits of detection routinely achieving low nanogram-per-gram levels [2]. The stable isotope dilution technique employing this compound effectively corrects for matrix-induced suppression or enhancement of ionization efficiency, which is particularly pronounced in complex sample extracts.

For GC-MS/MS applications, the deuterated internal standard compensates for potential thermal degradation and injection port discrimination effects that can affect native chlorpyrifos quantification. The mass shift provided by the ten deuterium atoms creates distinct ion clusters without significant retention time differences, enabling accurate peak assignment and integration even in crowded chromatographic regions [1].

Quantitative Analysis and Method Validation

Calibration and Quantification

The quantification of chlorpyrifos using this compound as an internal standard relies on establishing a linear relationship between the analyte-to-internal standard response ratio and concentration. Calibration curves are typically constructed using matrix-matched standards to account for extraction efficiency and matrix effects. The linear range generally spans from sub-parts-per-billion to hundreds of parts-per-billion, with correlation coefficients (r²) regularly exceeding 0.996 [2] [4]. The use of matrix-matched calibration with internal standards has been demonstrated to produce excellent linearity across the calibrated range, with r² values consistently >0.99 [4].

Table 2: Analytical Performance Characteristics Using this compound

| Performance Metric | Reported Values | Experimental Conditions |

|---|---|---|

| Linearity (r²) | >0.99 [4], ≥0.996 [2] | Matrix-matched calibration |

| Recovery Range | 71-113% [2], 70.0-112.2% [4] | Spiked samples across matrices |

| Precision (RSD) | 0.2-14.4% [4], 0.5-6.1% [6] | Inter-day reproducibility |

| Limit of Detection | 0.15-1.1 ng/sample [2], 0.5-1.9 μg/kg [5] | Signal-to-noise ratio ≥3 |

| Limit of Quantification | 1.0 μg/kg [6], 4.9-5.7 μg/kg [5] | Signal-to-noise ratio ≥10 |

Method Validation Parameters

Comprehensive method validation incorporating this compound encompasses several critical parameters that establish method reliability and robustness:

Accuracy and Precision: Average recoveries for chlorpyrifos across different matrices typically range from 70.0% to 112.2% with relative standard deviations (RSD) between 0.2% and 14.4% [4]. In red wine analysis, recoveries of 83-103% for chlorpyrifos have been documented with the internal standard correction [5]. These recovery rates fall within acceptable method validation guidelines for pesticide residue analysis.

Sensitivity: The limits of detection (LOD) for methods utilizing this compound can reach 0.15-1.1 ng/sample in air monitoring studies [2] and 0.5-1.9 μg/kg in food matrices [5]. The limits of quantification (LOQ) are typically established at 1.0 μg/kg [6] or 4.9-5.7 μg/kg [5], sufficiently sensitive for monitoring regulatory compliance against maximum residue limits (MRLs).

Specificity: The combination of chromatographic separation and mass spectrometric detection using MRM transitions provides exceptional method specificity. Identification confirmation requires retention time matching within ±0.1 min and qualifier ion ratio agreement within ±30% absolute compared to calibration standards [2].

Applications in Environmental and Food Analysis

Food Safety Monitoring

In food safety applications, this compound has been instrumental in monitoring pesticide residues in various agricultural commodities. Surveillance studies have detected chlorpyrifos in fresh lemons (104 μg/kg), fenugreek seeds (40 μg/kg), and black pepper (31 μg/kg), though these concentrations generally remained below the European Union maximum residue limits (MRLs) [5]. The application of deuterated internal standards has enabled reliable quantification of not only the parent compound but also its key transformation products, including chlorpyrifos oxon, 3,5,6-trichloro-2-pyridinol (TCP), diethylthiophosphate, and diethylphosphate [5]. This comprehensive analytical approach provides a more complete picture of pesticide exposure and degradation pathways in food products.

The determination of pesticide residues in commercially available chenpi (dried citrus peel) exemplifies the utility of this compound in complex matrices. A modified QuEChERS method coupled with GC-MS/MS analysis allowed for the monitoring of 133 pesticide residues, with the internal standard ensuring accurate quantification despite significant matrix complexity [4]. In this study, five pesticides were detected in eight batches of samples, but none exceeded the maximum residue limits, demonstrating the value of robust analytical methods for food safety assurance.

Environmental Monitoring

This compound plays a critical role in environmental monitoring, particularly in assessing airborne concentrations of chlorpyrifos and its toxic oxygen analog (chlorpyrifos-oxon) in community air samples. These applications require exceptional sensitivity due to the typically low ambient concentrations and the significant toxicity differences between the parent compound and its transformation products. Studies have demonstrated that LC-MS/MS methods employing this compound achieve 100-fold lower limits of quantification compared to conventional GC-MS methods [2], enabling detection at levels relevant for community health risk assessments.

The importance of monitoring transformation products is highlighted by research showing that chlorpyrifos-oxon, despite typically being present at concentrations 10-100 fold lower than the parent compound, can represent as much as 94% of the total pesticide mixture in some atmospheric samples [2]. Furthermore, the enhanced toxicity of the oxon form (5-100 times more toxic than chlorpyrifos) means that even a 1% concentration relative to the parent compound can significantly increase overall toxicity, necessitating highly accurate quantification methods [2].

Comparison with Alternative Methodologies

The analytical landscape for chlorpyrifos determination includes various techniques, each with distinct advantages and limitations when compared to methods employing this compound:

GC-MS with Conventional Internal Standards: While GC-MS remains a widely used technique for chlorpyrifos analysis [3], methods without isotope-labeled internal standards typically demonstrate higher quantification limits and greater susceptibility to matrix effects. The LC-MS/MS approach with this compound has been shown to provide 100 times lower limit of quantification compared to typical GC-MS methods [2].

Immunoassay Methods: Immunoassays offer rapid screening capabilities but lack the specificity and confirmatory power of mass spectrometric methods. They are generally unable to distinguish between parent compound and metabolites without cross-reactivity issues and cannot simultaneously monitor multiple pesticides as can LC-MS/MS methods with internal standardization.

High-Resolution Mass Spectrometry (HRMS): Methods employing orbital trap or time-of-flight mass analyzers provide exceptional specificity through accurate mass measurement. When combined with stable isotope internal standards like this compound, HRMS offers both confirmatory and quantitative capabilities in a single analysis [6].

The selection of an appropriate analytical approach must consider the required sensitivity, specificity, throughput, and regulatory acceptance criteria. For compliance monitoring requiring definitive quantification at trace levels, LC-MS/MS or GC-MS/MS with this compound internal standardization represents the current gold standard.

Conclusion

This compound represents an essential tool in the analytical chemist's arsenal for the accurate quantification of chlorpyrifos across diverse sample matrices. Its implementation as a stable isotope-labeled internal standard in mass spectrometric methods significantly enhances data quality by compensating for extraction variability, matrix effects, and instrument fluctuations. The comprehensive methodologies outlined in this guide, spanning sample preparation, instrumental analysis, and method validation, provide a robust framework for implementing this analytical approach in research and regulatory settings.

References

- 1. This compound [witega.de]

- 2. A sensitive LC-MS/MS method for measurement of ... [pmc.ncbi.nlm.nih.gov]

- 3. Chlorpyrifos [webbook.nist.gov]

- 4. Analysis of pesticide residues in commercially available ... [sciencedirect.com]

- 5. Investigation of Chlorpyrifos and Its Transformation Products in Fruits... [link.springer.com]

- 6. [Determination of 18 pesticide residues in red wine by ultra high...] [pubmed.ncbi.nlm.nih.gov]

Technical Specifications of Chlorpyrifos-d10

The following table consolidates key quantitative data for Chlorpyrifos-d10 from the search results for easy comparison.

| Specification | Value / Description |

|---|---|

| Isotopic Purity | 99 atom % D [1] |

| Chemical Purity (CP) | 97% [1] |

| CAS Registry No. | 285138-81-0 [2] |

| Molecular Formula | C(9)HD({10})Cl(_3)NO(_3)PS [2] |

| Molecular Weight | 360.65 g/mol [2] |

| Physical Form | Solid [2] |

| Melting Point | 38-39 °C [1] |

| Storage Temperature | 2-8°C [1] / -20°C (long-term) [2] |

Applications and Experimental Workflow

This compound is primarily used as an internal standard for quantitative analysis by GC-MS or LC-MS, ensuring accuracy in detecting and measuring unlabeled Chlorpyrifos in complex samples [2] [3]. Its applications include environmental monitoring, residue analysis in food safety, and quality control for method validation [1] [3].

The typical workflow involves adding a known amount of this compound to a sample at the start of processing. The following diagram outlines this general experimental workflow for quantitative residue analysis:

Typical workflow for using this compound as an internal standard in residue analysis.

Safety and Handling Information

This compound requires careful handling as it is classified as a dangerous substance [1]:

- Hazard Statements: Acute toxicity via inhalation, oral, and dermal routes, as well as severe aquatic toxicity [1].

- Precautionary Measures: Use appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and respirator cartridges [1].

- Target Organ: The respiratory system is identified as a target organ [1].

References

Chlorpyrifos-d10 internal standard

Understanding Chlorpyrifos-d10

This compound is a deuterated internal standard widely used for the accurate quantification of its non-labeled counterpart, chlorpyrifos, in analytical chemistry. Its key characteristics are summarized below.

| Property | Description |

|---|---|

| Chemical Role | Internal Standard (PESTANAL, analytical standard) [1]. |

| Isotopic Purity | ≥95 atom % D [1]. |

| Chemical Purity (Assay) | ≥97.5% (GC) [1]. |

| Primary Applications | Method development and residue analysis in agricultural and environmental samples [1]. |

| Storage Requirements | Limited shelf life; must be stored at 2-8°C; expiry date is provided on the label [1]. |

The deuterium atoms in this compound are incorporated at the ethyl groups of the phosphate moiety, making it chemically identical to native chlorpyrifos but with a different molecular mass, which is essential for mass spectrometry detection [1].

Known Analytical Contexts

The search results indicate that this compound is applied in robust analytical methods, though full protocol details are not available in the current sources.

- Technique: It is quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) [2].

- Methodology: Its use follows the principle of isotopic dilution mass spectrometry (IDMS). This technique involves adding a known amount of the isotopic internal standard to the sample at the beginning of the analysis. By measuring the ratio of the native compound to the internal standard, analysts can achieve highly accurate and precise quantification, correcting for losses during sample preparation and matrix effects [3].

- Application Evidence: One study used this compound to investigate the accuracy of a bioassay method. The researchers employed GC-MS/MS to measure the actual concentrations of chlorpyrifos in prepared bottles, validating the insecticide exposure levels in their experiment [2].

Outline for a Generalized Protocol

Given the lack of a complete, explicit protocol, the following workflow outlines the standard steps for employing an internal standard like this compound in a residue analysis method such as QuEChERS. This can serve as a template for developing your own detailed procedure.

References

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 LC-MS/MS Analysis in Biological and Environmental Matrices

Introduction to Chlorpyrifos-d10 as Internal Standard

This compound is a deuterated stable isotope-labeled analog of the common organophosphate pesticide chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium atoms. This chemical modification makes it an ideal internal standard for analytical methods utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The primary application of this compound is to improve analytical accuracy and precision by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during pesticide residue analysis. The deuterated structure provides nearly identical chemical properties to native chlorpyrifos while exhibiting a distinct mass shift that allows for selective detection in mass spectrometry, making it particularly valuable for quantification in complex matrices such as biological fluids, food products, and environmental samples.

The use of this compound as an internal standard is especially important in compensation of matrix effects that commonly plague LC-MS/MS analyses. Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of target analytes in the mass spectrometer source, leading to either suppression or enhancement of signal intensity. By adding this compound at the beginning of the sample preparation process, analysts can accurately correct for recovery losses and matrix effects because the deuterated internal standard behaves similarly to the native compound throughout extraction, clean-up, and analysis. This correction capability is crucial for achieving reliable quantification, particularly when analyzing challenging matrices with significant background interference such as biological fluids (plasma, breast milk) or complex plant materials (hemp, silage). According to applications noted in the literature, this compound supports traceable documentation and consistent performance in analytical workflows, facilitating method validation and compliance with regulatory standards [1].

Sample Preparation Protocols

Extraction Procedures

Biological Samples (Plasma/Breast Milk): Transfer 1-2 mL of plasma or breast milk into a glass centrifuge tube. Add this compound internal standard at this initial stage to correct for subsequent processing variations. For protein precipitation and pesticide extraction, add 2 mL of high-purity acetone and vortex mix vigorously for 30 seconds. Follow this with the addition of 3 mL of methylene chloride (dichloromethane) and vortex mix for an additional 60 seconds. Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to achieve clean phase separation. Carefully collect the organic layer (bottom layer) using a Pasteur pipette and transfer it to a clean evaporation tube. Repeat the extraction once more with an additional 2 mL of methylene chloride, combining the organic layers [2].

Plant Material (Hemp/Silage): Weigh 1-5 g of homogenized plant material into a 50-mL centrifuge tube. Spike with this compound internal standard solution at appropriate concentration. For hemp samples, add 10 mL of acetonitrile as extraction solvent and vortex mix vigorously for 60 seconds. For improved extraction efficiency, especially for more complex matrices like maize silage, use acidified acetonitrile (1% acetic acid). Shake or vortex the mixture for 5-10 minutes to ensure complete solvent penetration and analyte release. Centrifuge at 3,000 × g for 5 minutes to sediment particulate matter. For particularly fatty matrices, a freezing step may be implemented by placing extracted samples at -20°C for 1-2 hours to coagulate lipids prior to clean-up [3] [4].

Clean-up Techniques

Solid Phase Extraction (SPE) for Biological Samples: Condition aminopropyl (NH2) SPE cartridges (3 mL volume) with 5 mL of methylene chloride. Apply the extracted organic layer to the cartridge slowly (1-2 mL/min). Wash the cartridge with 2 mL of methylene chloride to remove interfering compounds that exhibit non-polar characteristics. Elute the target analytes including chlorpyrifos with 5 mL of methylene chloride:acetone (90:10, v/v) mixture. Collect the eluate in a clean evaporation tube and concentrate to near dryness under a gentle stream of nitrogen in a water bath maintained at 30-35°C. Reconstitute the dried residue in 200 μL of ethyl acetate or initial mobile phase compatible with the subsequent chromatographic analysis [2].

QuEChERS and Enhanced Matrix Removal: For plant and food matrices, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Transfer 1 mL of the acetonitrile extract to a dSPE tube containing 150 mg MgSO4, 50 mg C18, and 50 mg GCB. For particularly challenging fatty matrices, utilize Enhanced Matrix Removal (EMR-lipid) cartridges specifically designed to remove lipid interferences. Vortex the mixture for 30-60 seconds and centrifuge at 3,000 × g for 5 minutes. Transfer the purified supernatant to an autosampler vial for analysis. If additional clean-up is required, consider a double-cleanup approach with both C18/GCB and NH2 phases, particularly for pigmented matrices like citrus peels (chenpi) [5] [6].

Table 1: Sample Preparation Methods for Different Matrices Using this compound as Internal Standard

| Matrix Type | Extraction Solvent | Clean-up Method | Key Points |

|---|---|---|---|

| Plasma/Breast Milk | Acetone + Methylene chloride | Aminopropyl (NH2) SPE | Protein precipitation prior to extraction; Moderate evaporation temperature (30-35°C) |

| Hemp | Acetonitrile | QuEChERS with C18/GCB or EMR-lipid | Freezing step for lipid removal; 10-fold dilution to reduce matrix effects |

| Maize Silage | Acidified acetonitrile (1% acetic acid) | Matrix-matched calibration | Acidification improves recovery of certain metabolites |

| Fish Tissue | Acetonitrile | EMR-lipid + C18 | Effective for lipid-rich biological samples |

LC-MS/MS Analysis Conditions

Liquid Chromatography Parameters

Column Selection: For optimal separation of chlorpyrifos and its analogs, employ a C18 stationary phase with dimensions of 100-150 mm in length, 2.1-4.6 mm internal diameter, and particle size of 1.9-2.7 μm. Specifically, columns such as Quasar SP Pesticides C18 (100 mm × 4.6 mm, 2.7 μm) or Shim-pack GISS C18 (100 mm × 2.1 mm, 1.9 μm) have demonstrated excellent performance for pesticide separations. Maintain the column temperature at 40°C throughout the analysis to ensure retention time stability and consistent chromatographic performance. For biological samples with complex matrices, consider using a pre-column filter or guard column of the same stationary phase to extend the analytical column's lifetime [7] [4].

Mobile Phase and Gradient Program: Utilize a binary gradient system consisting of mobile phase A (10 mM ammonium acetate or ammonium formate in water) and mobile phase B (methanol or acetonitrile). The addition of buffer to the aqueous phase improves peak shape and ionization stability. Program the gradient to start at 30-40% B, increasing to 95-100% B over 10-18 minutes, followed by a hold at high organic content for 2-3 minutes to elute strongly retained compounds, then re-equilibration to initial conditions for 3-5 minutes. The total run time typically ranges from 15-25 minutes per sample. Maintain a constant flow rate of 0.4 mL/min for columns with 2.1 mm internal diameter or 0.8-1.0 mL/min for columns with 4.6 mm internal diameter. For improved sensitivity, especially in complex matrices, the injection volume should be optimized between 5-20 μL [7] [4].

Mass Spectrometry Detection

Ion Source Conditions: Based on the physicochemical properties of chlorpyrifos and its deuterated analog, implement both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources to cover a wide range of pesticides and their metabolites. For the ESI source, operate in positive ionization mode with the following typical parameters: nebulizing gas flow at 3 L/min, heating gas flow at 10 L/min, interface temperature at 150°C, heat block temperature at 300°C, and drying gas flow at 10 L/min. The APCI source is particularly beneficial for chlorinated pesticides like chlorpyrifos, with the vaporizer temperature set at 250-300°C. The dual source approach maximizes sensitivity across different compound classes and helps overcome matrix effects prevalent in complex samples [4].

Multiple Reaction Monitoring (MRM) Transitions: For this compound, establish the quantification transition from precursor ion to the most abundant and specific product ion. The typical precursor ion for chlorpyrifos is [M+H]+ at m/z 357.9, while this compound would appear at m/z 367.9 due to the mass shift from deuterium substitution. Monitor at least two fragmentation transitions for each compound to fulfill identification criteria according to EU guidelines (SANTE/12682/2019). The collision energy should be optimized for each transition to maximize sensitivity. For native chlorpyrifos, common product ions include m/z 97 (thiophosphate derivative) and m/z 199 (3,5,6-trichloro-2-pyridinol). The corresponding transitions for this compound would exhibit appropriate mass shifts. Set appropriate dwell times (typically 20-100 ms) to ensure sufficient data points across chromatographic peaks [3] [4].

Table 2: Optimized LC-MS/MS Conditions for this compound Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | C18 (100 mm × 2.1 mm, 1.9 μm) | C18 (100 mm × 4.6 mm, 2.7 μm) | C18 (150 mm × 2.1 mm, 1.9 μm) |

| Mobile Phase | A: 10 mM ammonium acetate; B: methanol | A: 0.1% formic acid; B: acetonitrile | A: 5 mM ammonium formate; B: methanol |

| Gradient | 40-95% B in 10 min | 30-100% B in 18 min | 35-95% B in 15 min |

| Flow Rate | 0.4 mL/min | 1.0 mL/min | 0.3 mL/min |

| Ion Source | ESI+ | APCI+ | Dual ESI/APCI |

| MRM Transitions | 367.9→99.1 (CE: 25 V); 367.9→208.9 (CE: 15 V) | 367.9→99.1 (CE: 28 V); 367.9→208.9 (CE: 18 V) | 367.9→99.1 (CE: 26 V); 367.9→208.9 (CE: 16 V) |

Method Validation Protocols

Calibration and Linearity

Matrix-Matched Calibration Standards: Prepare a series of calibration standards covering the expected concentration range of chlorpyrifos in samples by spiking appropriate amounts of the native standard into extracted blank matrix. The calibration range should typically span from the limit of quantification (LOQ) to at least 100-200 μg/kg (or ng/mL for liquids). Include this compound at a constant concentration in all calibration standards and samples to serve as the internal standard. The use of matrix-matched calibration rather than solvent-based standards is critical for accurate quantification as it compensates for matrix effects that influence ionization efficiency. For matrices where blank material is unavailable, the standard addition method may be employed as an alternative approach [3] [6].

Linearity Assessment: Analyze calibration standards in triplicate across at least six concentration levels. Calculate the peak area ratio of native chlorpyrifos to this compound for each calibration level and construct a calibration curve using least-squares linear regression. The method demonstrates acceptable linearity when the coefficient of determination (R²) is ≥0.990, and the residuals for each calibration point are within ±20% (±25% at LOQ). Verify linearity by back-calculating the concentration of each calibration standard, which should be within 85-115% of the nominal value (80-120% at the LOQ). For analytical runs, include a calibration verification standard at mid-range concentration to ensure continued performance of the established calibration curve [2] [3].

Recovery, Precision, and Sensitivity

Recovery and Accuracy Evaluation: Determine recovery by comparing the analytical results of spiked blank matrices at low, medium, and high concentration levels (e.g., 1×, 2×, and 10× LOQ) with the results obtained for pure standards at the same theoretical concentrations. Spike at least five replicates at each concentration level. Acceptable recovery ranges according to SANTE guidelines are 70-120% with relative standard deviations (RSD) ≤20%. The use of this compound as internal standard typically improves recovery consistency by correcting for losses during sample preparation. In method validation studies, chlorpyrifos has demonstrated recoveries of 93.7-109.2% in maize silage and similar ranges in other matrices when proper internal standard correction is applied [3] [4].

Precision and Sensitivity Assessment: Evaluate intra-day precision by analyzing five replicates of spiked samples at low, medium, and high concentrations within the same analytical batch. Assess inter-day precision by analyzing the same spiked samples over three different days. Express precision as relative standard deviation (RSD%), with acceptable criteria being ≤15% for intermediate precision and ≤20% at the LOQ. Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternatively, LOD and LOQ can be established by analyzing progressively lower spiking levels until the method fails to meet predefined accuracy and precision criteria. For chlorpyrifos analysis in various matrices, LOQs typically range from 0.0025-0.1 μg/g in plant materials to 0.18-1.36 ng/mL in biological samples, well below regulatory action limits [2] [4].

Table 3: Method Validation Parameters for Chlorpyrifos Analysis Using this compound

| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |

|---|---|---|

| Linearity (R²) | ≥0.990 | 0.996-0.999 across studies |

| Recovery (%) | 70-120% | 93.7-109.2% in various matrices |

| Intra-day Precision (RSD%) | ≤15% | 2.3-18.9% in biological samples |

| Inter-day Precision (RSD%) | ≤20% | 5.8-19.5% in biological samples |

| LOD | Signal-to-noise ≥3:1 | 0.09-2.66 ng/mL in biological samples; 2.76-53.61 μg/kg in plant materials |

| LOQ | Signal-to-noise ≥10:1 | 0.18-1.36 ng/mL in biological samples; 9.19-178.71 μg/kg in plant materials |

Applications and Implementation

Human Biomonitoring Studies

Occupational Exposure Assessment: The this compound LC-MS/MS method has been successfully implemented in occupational exposure studies involving agricultural workers. In one such study conducted in Northern Thailand, samples from 63 farmworkers demonstrated the method's applicability for detecting seven different organophosphate pesticides in plasma and five in breast milk. The method enabled the quantification of chlorpyrifos at concentrations as low as 0.18 ng/mL in plasma and 0.09 ng/mL in breast milk, sufficient for monitoring occupational exposures. This sensitivity is particularly important for establishing exposure-dose relationships and assessing health risks associated with agricultural pesticide use. The inclusion of this compound as internal standard was critical for maintaining accuracy across large sample batches and compensating for matrix effects that vary between individuals [2].

Maternal-Fetal Exposure Assessment: The method has significant applications in studying transplacental transfer of pesticides and postnatal exposure through breastfeeding. The sensitivity achieved through the optimized LC-MS/MS protocol with internal standard correction allows for detection of chlorpyrifos in matrices representing the maternal-fetal compartment, including umbilical cord blood and breast milk. This capability is essential for understanding developmental exposures and their potential health consequences. The method's reliability in measuring low-level pesticide residues in biological fluids makes it suitable for epidemiological studies investigating associations between prenatal pesticide exposure and neurodevelopmental outcomes in children [2].

Food and Environmental Monitoring

Regulatory Compliance Testing: The implementation of this compound in LC-MS/MS methods supports regulatory monitoring programs for pesticide residues in food products. For instance, the method has been validated for testing commercially available food products like chenpi (dried citrus peel), where it enabled the detection of 133 pesticide residues with recoveries ranging from 70.0% to 112.2%. The use of internal standard correction ensured compliance with maximum residue limits (MRLs) established by regulatory bodies such as the European Commission. Similarly, in hemp testing, the method achieved LOQs of 0.0025-0.1 μg/g, well below the action limits of 0.1 μg/g set by California state regulations for cannabis products [4] [6].

Environmental Fate Studies: The method facilitates comprehensive environmental monitoring of chlorpyrifos and its transformation products in various environmental matrices. It has been applied to the analysis of maize silage, detecting not only the parent compound but also key metabolites, providing insights into the environmental fate of the pesticide. The robustness of the method, with precision RSD values of 1-15% for repeatability and 1-13% for reproducibility, makes it suitable for long-term environmental monitoring programs tracking pesticide persistence and degradation patterns in agricultural ecosystems [3].

Workflow Diagram

Figure 1: Comprehensive Workflow for this compound LC-MS/MS Analysis

Troubleshooting and Technical Notes

Matrix Effect Management: When encountering significant ion suppression or enhancement, particularly in complex matrices, implement additional clean-up steps or optimize the chromatographic separation to shift the analyte retention time away from the region of maximum matrix interference. The use of matrix-matched calibration standards prepared in the same type of blank matrix as samples is essential for accurate quantification. For additional correction, the post-column infusion technique can help identify regions of ion suppression, while echo-peak techniques can quantify matrix effects directly. When developing methods for new matrices, always calculate the matrix effect percentage by comparing the response of standards in neat solvent versus matrix-matched standards at the same concentration [3] [4].

Chromatographic Performance Issues: If experiencing peak tailing or fronting for chlorpyrifos, consider modifying the mobile phase by adding 0.1% formic acid or acetic acid to improve peak shape. For retention time shifts between batches, ensure consistent mobile phase preparation and column conditioning. When sensitivity decreases over time, check for source contamination or loss of column efficiency. Carryover between injections can be minimized by implementing a thorough needle wash protocol using strong wash solvents and including blank injections between high-concentration samples. Regular system suitability tests with reference standards should be performed to monitor instrument performance over time [7] [4].

Conclusion

The application of This compound as an internal standard in LC-MS/MS analysis represents a robust approach for the accurate quantification of chlorpyrifos and related organophosphate pesticides across diverse matrices. The methodologies detailed in these application notes provide laboratories with reliable protocols that have been demonstrated to meet rigorous validation criteria according to international guidelines. The implementation of this internal standard corrects for analytical variations, enabling laboratories to generate data with the precision and accuracy required for regulatory compliance, exposure assessment, and scientific research. As analytical demands continue to evolve toward lower detection limits and higher throughput, the this compound LC-MS/MS method offers a foundational approach that can be adapted to emerging requirements in pesticide residue analysis.

References

- 1. This compound [witega.de]

- 2. A single method for detecting 11 organophosphate ... [pmc.ncbi.nlm.nih.gov]

- 3. of Validation - LC / MS for simultaneous determination of... MS method [pubmed.ncbi.nlm.nih.gov]

- 4. A LC-MS/MS method with electrospray ionization and ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of organic pollutants in Anguilla ... [sciencedirect.com]

- 6. Analysis of pesticide residues in commercially available ... [sciencedirect.com]

- 7. LC-MS/MS Method Development and Validation for ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 in Pesticide Residue Analysis

Introduction to Chlorpyrifos-d10 in Analytical Chemistry

This compound is a deuterium-labeled internal standard specifically designed for the precise quantification of chlorpyrifos pesticide residues in complex matrices. This stable isotopically labeled compound has become an essential analytical tool in modern pesticide residue laboratories, enabling highly accurate measurements in food, environmental, and biological samples. The molecular structure of this compound features ten deuterium atoms replacing hydrogen atoms, maintaining nearly identical chemical properties to native chlorpyrifos while exhibiting distinct mass spectrometric properties that allow for clear differentiation during analysis.

The use of this compound addresses a critical need in analytical chemistry for reliable quantification amid growing concerns about chlorpyrifos contamination. Recent studies have detected concerning levels of chlorpyrifos residues in food commodities, with one analysis finding that 91% of cauliflower samples, 53% of cabbage samples, and 65% of eggplant samples exceeded maximum residue levels (MRLs) [1]. Such findings highlight the importance of accurate monitoring methods, particularly as regulatory scrutiny intensifies—the U.S. EPA has proposed revoking all tolerances for chlorpyrifos in food uses, with ongoing regulatory processes as of 2025 [2].

Principles of Isotope Dilution Methodology

Theoretical Basis

The isotope dilution method using this compound operates on the principle that the deuterated internal standard behaves nearly identically to native chlorpyrifos throughout sample preparation and analysis, but can be distinguished mass spectrometrically. This approach corrects for losses during extraction, clean-up, and injection, as well as matrix effects that influence ionization efficiency. The fundamental relationship for quantification follows:

Where the response factor is determined from calibration standards. The deuterium labeling (ten deuterium atoms) creates a mass shift that is easily distinguishable in mass spectrometry while maintaining virtually identical chemical properties and retention times, making this compound particularly suitable for accurate residue quantification [3] [4].

Advantages in Residue Analysis

- Compensation for matrix effects: this compound co-elutes with native chlorpyrifos, experiencing the same ionization suppression or enhancement in complex matrices

- Correction for analyte losses: Accounts for degradation during sample preparation and storage

- Improved precision and accuracy: Delivers superior data quality compared to external calibration methods

- Enhanced method robustness: Allows laboratories to standardize protocols and compare results across instruments and sites [3]

Experimental Protocols

Sample Preparation Techniques

3.1.1 Modified QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient framework for sample preparation. The following protocol has been validated for various vegetable matrices including cauliflower, cabbage, and eggplant [1] [5]:

- Homogenization: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube

- Fortification: Add appropriate volume of this compound working solution (typically 100 μL of 1 μg/mL solution)

- Extraction: Add 15 mL of acetonitrile and shake vigorously for 1 minute

- Salting out: Add salt mixture (6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, 0.75 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute

- Centrifugation: Centrifuge at 4000 rpm for 5 minutes

- Clean-up: Transfer 8 mL of supernatant to a tube containing 1.2 g MgSO₄, 0.4 g PSA, and 0.4 g C18 sorbent

- Final preparation: Shake for 30 seconds, centrifuge at 4000 rpm for 5 minutes, and transfer 5 mL of supernatant to a evaporation tube

- Concentration: Evaporate to near dryness under gentle nitrogen stream at 40°C and reconstitute in 1 mL of methanol for analysis [1] [5]

Table 1: Modifications to QuEChERS for Specific Matrices

| Matrix Type | Recommended Sorbents | Additional Clean-up Steps | Recovery Range |

|---|---|---|---|

| Green Tea | C18 + GCB (for pigment removal) | Additional freezing step at -20°C for 30 min | 91.9-104.7% [6] |

| Soya Beans | C18 + PSA + Florisil | Double clean-up for fatty matrices | 86-103% [4] |

| Fruits & Vegetables | PSA + C18 | Standard protocol sufficient | 70.0-112.2% [5] |

| High Water Content | PSA only | None | 85-105% [1] |

3.1.2 Dispersive Liquid-Liquid Microextraction (DLLME)

For samples requiring high enrichment factors, DLLME provides an excellent alternative:

- Extract preparation: Prepare sample extract according to QuEChERS method through clean-up step

- Dispersant selection: Use 1 mL of acetone as dispersant solvent [6]

- Extraction solvent: Add 22 μL of trichloroethane as extraction solvent [6]

- Emulsion formation: Rapidly inject dispersant/extraction solvent mixture into 5 mL aqueous sample, forming cloudy solution

- Phase separation: Centrifuge at 3500 rpm for 2 minutes to sediment extraction solvent

- Sample collection: Collect 1 μL of sedimented phase for GC analysis [6]

This method achieves high enrichment factors (up to 554.51 for chlorpyrifos) with excellent recoveries (91.94-104.70%) and has been successfully applied to complex matrices like green tea [6].

Instrumental Analysis Parameters

3.2.1 GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry provides exceptional sensitivity and selectivity for this compound analysis:

Table 2: Optimized GC-MS/MS Conditions for this compound Analysis

| Parameter | Setting | Alternative/Notes |

|---|---|---|

| GC Column | DB-1701 Ultra Inert (30 m × 0.53 mm × 1 μm) | DB-5MS equivalent suitable |

| Injection | Splitless, 220°C | Pulsed splitless for better peak shapes |

| Carrier Gas | Helium, constant flow 1.2 mL/min | Hydrogen as alternative with adjustment of flow |

| Oven Program | 170°C (hold 1 min), 20°C/min to 210°C, 10°C/min to 230°C (hold 3 min) | Total run time: 7.5 min [6] |

| Transfer Line | 280°C | - |

| Ionization | Electron impact (EI), 70 eV | - |

| Ion Source | 230°C | - |

| Quantification Transitions | This compound: 222.0 > 125.0 (CE 15V) | Confirmatory transition: 222.0 > 79.0 (CE 25V) |

| Collision Gas | Nitrogen, 1.5 mTorr | Argon also acceptable |

3.2.2 LC-MS/MS Analysis

Liquid chromatography separation is preferable for thermally labile compounds or when analyzing multiple pesticide classes:

Table 3: LC-MS/MS Parameters for this compound

| Parameter | Setting |

|---|---|

| Column | C18 (100 × 2.1 mm, 1.8 μm) |

| Mobile Phase A | Water with 2.5 mM ammonium acetate |

| Mobile Phase B | Methanol with 2.5 mM ammonium acetate |

| Gradient | 30% B to 95% B over 10 min, hold 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 μL |

| Ionization | Electrospray positive (ESI+) |

| Source Temp | 150°C |

| Desolvation Temp | 450°C |

| Quantification | MRM: 376.0 > 212.0 (CE 18V) |

| Confirmation | MRM: 376.0 > 168.0 (CE 25V) |

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Comprehensive method validation is essential to demonstrate reliability. The following table outlines key validation parameters and typical acceptance criteria for this compound methods:

Table 4: Method Validation Parameters and Acceptance Criteria

| Parameter | Protocol | Acceptance Criteria | Experimental Results |

|---|---|---|---|

| Linearity | 5-7 concentration levels, triplicate each | r² ≥ 0.990 | r² = 0.999 achieved [6] |

| Accuracy (Recovery) | Spiked at 3 levels (low, medium, high) | 70-120% | 86-103% in soya beans [4] |

| Precision (Repeatability) | 6 replicates at 3 levels | RSD ≤ 15% | RSD 4.61% in green tea [6] |

| LOD | Signal-to-noise = 3:1 | - | 0.011 mg/kg in vegetables [1] |

| LOQ | Signal-to-noise = 10:1 | - | 0.034 mg/kg in vegetables [1] |

| Selectivity/Specificity | Analysis of blank matrix | No interference at retention time | Achieved in all matrices |

| Matrix Effects | Compare standards in solvent vs matrix | Signal suppression/enhancement ≤ 20% | -12% to +15% in various matrices |

Greenness Assessment

Modern analytical methods require evaluation of environmental impact. The Green Analytical Chemistry principles should be applied to assess method sustainability. The GC-FID method developed for chlorpyrifos analysis has been evaluated for greenness, proving to be more environmentally friendly than traditional methods while maintaining reliability [7].

Applications in Food and Environmental Analysis

Analysis of Vegetable Matrices

The developed methods have been successfully applied to monitor chlorpyrifos residues in various vegetables. A comprehensive study in Bangladesh found:

- Cauliflower: 44% of samples contained chlorpyrifos residues, with 91% of positive samples exceeding MRLs

- Cabbage: 68% of samples contained chlorpyrifos residues, with 53% of positive samples exceeding MRLs

- Eggplant: 80% of samples contained chlorpyrifos residues, with 65% of positive samples exceeding MRLs [1]

These findings demonstrate the critical importance of accurate monitoring and the value of robust analytical methods using this compound for precise quantification.

Emerging Analytical Techniques

While GC-MS/MS and LC-MS/MS remain gold standard methods, emerging technologies show promise for specific applications:

- Raman Spectroscopy: Enables fast, label-free qualitative and quantitative observation with minimal sample preparation. Machine learning techniques like Random Forest Classifier can automate classification of pesticides [8]

- Electrochemical Sensors: Copper oxide anchored polyaniline modified glassy carbon electrodes offer new sensor platforms for amperometric determination [7]

- Immunoassays: Provide rapid screening capabilities though with less specificity than chromatographic methods

These complementary techniques may be employed for initial screening, with confirmation by definitive GC/LC-MS/MS methods using this compound.

Troubleshooting and Quality Control

Common Issues and Solutions

- Poor Recovery: Verify internal standard addition timing (add before extraction), check extraction solvent purity, confirm pH adjustment

- Matrix Effects: Use matrix-matched calibration, implement additional clean-up steps, consider standard addition method

- Chromatographic Issues: Check column performance, optimize temperature program, replace liner and trim column

- Signal Drift: Ensure consistent internal standard response; if variation exceeds 15%, investigate ionization source contamination

Quality Control Procedures

- System Suitability: Analyze standard at mid-calibration level at beginning of sequence (RSD ≤ 15% for 5 injections)

- Continuing Calibration Verification: Analyze standard at mid-level every 10-12 samples (deviation ≤ 15%)

- Blank Analysis: Include method blank with each batch to monitor contamination

- Control Samples: Include fortified samples at known concentrations with each batch (recovery 70-120%)

- Duplicate Analysis: Analyze every 20th sample in duplicate (RSD ≤ 20%)

Regulatory Considerations

The regulatory landscape for chlorpyrifos is evolving rapidly. As of 2025:

- The U.S. EPA has proposed revoking all tolerances associated with cancelled food uses, with the comment period closing in March 2025 [2]

- European, Canadian, and Egyptian authorities have discontinued chlorpyrifos use since 2020 [7]

- Despite regulatory actions, analysis of chlorpyrifos remains necessary as a counterfeit pesticide in products and for monitoring existing environmental contamination [7]

These regulatory developments underscore the importance of reliable analytical methods for compliance monitoring and enforcement.

Conclusion

This compound represents a critical tool for accurate pesticide residue analysis in complex matrices. The protocols detailed in this document provide laboratories with robust methods for sample preparation, instrumental analysis, and method validation. The use of this deuterated internal standard significantly improves data quality through compensation for matrix effects and analyte losses, delivering the precision and accuracy required for modern regulatory and research applications.

As analytical chemistry continues to evolve, the fundamental principle of isotope dilution mass spectrometry remains one of the most powerful approaches for precise quantification, with this compound serving as an exemplary implementation of this methodology in environmental and food safety monitoring.

References

- 1. of Analysis in Locally Grown... Chlorpyrifos Pesticide Residue [pmc.ncbi.nlm.nih.gov]

- 2. | US EPA Chlorpyrifos [epa.gov]

- 3. This compound [witega.de]

- 4. Accurate determination of selected pesticides in soya ... [sciencedirect.com]

- 5. Analysis of pesticide residues in commercially available ... [sciencedirect.com]

- 6. Development of a new and facile method for determination of... [nature.com]

- 7. Determination of chlorpyrifos using GC-FID in pesticides and human... [link.springer.com]

- 8. Comprehensive Raman Fingerprinting and Machine ... [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of Chlorpyrifos-d10 Using Modified QuEChERS and GC-MS/MS

Abstract: This application note details a robust analytical methodology for the determination of Chlorpyrifos-d10, a deuterated internal standard of the organophosphate insecticide Chlorpyrifos, in complex matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. Designed for researchers and analytical chemists, this note provides comprehensive procedures for sample preparation, clean-up, and instrumental analysis, ensuring high accuracy and precision for quantitative pesticide residue analysis [1] [2].

Introduction: Chlorpyrifos (O,O-Diethyl O-3,5,6-trichloropyridin-2-yl phosphorothioate) is an organophosphorus insecticide previously used in agriculture and household pest control. Its deuterated analogue, This compound, is structurally identical but contains ten deuterium atoms in place of hydrogen, making it an ideal internal standard for quantitative mass spectrometry by correcting for matrix effects and procedural losses [3] [2] [4]. Although Chlorpyrifos has been banned or restricted in many jurisdictions, including the European Union, monitoring its residues remains crucial for environmental and food safety due to its persistence and toxicological risk [4]. This protocol is adapted from published methodologies for multi-residue pesticide analysis [1] [5].

Materials and Methods

Reagents and Chemicals

- Analytical Standard: this compound (CAS 2921-88-2), typically available from commercial suppliers like Sigma-Aldrich [2].

- Extraction Solvent: Acetonitrile, HPLC grade [1] [6].

- Clean-up Sorbents:

- Anhydrous Magnesium Sulfate (MgSO₄) - for water removal

- Sodium Acetate (NaOAc) - for buffer capacity

- Primary Secondary Amine (PSA) - removes fatty acids and polar organics

- Octadecyl-modified silica (C18) - removes non-polar interferences

- Graphitized Carbon Black (GCB) - removes pigments and sterols [1]

- Solvents for Redissolution: Acetonitrile or solvent compatible with GC-MS/MS injection [1].

Equipment and Instrumentation

- Analytical Balances

- Vortex Mixer

- Centrifuge (capable of ≥ 4000 RCF)

- Volumetric Flasks and Pipettes

- GC-MS/MS System: Gas Chromatograph coupled with Tandem Mass Spectrometer equipped with an electron impact (EI) ion source [6] [5].

Experimental Protocol

Sample Preparation and Extraction Workflow

The diagram below outlines the complete sample preparation and analysis workflow for this compound:

Step 1: Sample Preparation

- Homogenize the sample (e.g., fruit, vegetable, soil) to a fine consistency.

- Precisely weigh 2.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1] [5].

Step 2: Internal Standard Spiking

- Spike the sample with a known concentration of This compound internal standard solution. The specific concentration depends on the calibration range and expected analyte concentration [5].

Step 3: Extraction

- Add 10 mL of acetonitrile to the tube.

- Vortex vigorously for 1-2 minutes to ensure complete sample-solvent interaction [1].

Step 4: Phase Separation

Step 5: Clean-up (Dispersive-SPE)

- Transfer an aliquot (e.g., 1-2 mL) of the supernatant extract to a d-SPE tube containing:

- 150 mg C18

- 15 mg GCB

- Alternatively, aminopropyl (NH₂) can substitute PSA for better recovery of certain organophosphates [1].

- Vortex for 1 minute to adsorb matrix interferences [1].

Step 6: Final Extract Preparation

- Centrifuge the d-SPE tube to pellet the sorbents.

- Transfer the purified supernatant to a vial.

- If necessary, evaporate under a gentle nitrogen stream and reconstitute in an appropriate volume (e.g., 1 mL) of acetonitrile for GC-MS/MS analysis [1] [5].

GC-MS/MS Instrumental Parameters

Table 1: GC-MS/MS Operating Conditions

| Parameter | Specification | Notes |

|---|---|---|

| GC Column | TG-5SILMS (30 m × 0.25 mm × 0.25 µm) | Equivalent low-polarity (5% phenyl) columns are suitable [5]. |

| Injector | PTV, Splitless | Restek Topaz liner recommended [5]. |

| Carrier Gas | Helium, 1.2 mL/min constant flow | [5] |

| Oven Program | 40°C (hold 1 min) to 325°C | Multi-ramp program; see detailed method [5]. |

| Ionization | Electron Impact (EI) | [6] |

| Analysis Mode | Tandem MS (MRM) | Monitor specific precursor ion > product ion transitions [5]. |

Method Validation

Table 2: Key Validation Parameters for Pesticide Residue Analysis

| Validation Parameter | Result / Target | Reference Method |

|---|---|---|

| Linearity | r² > 0.99 | Matrix-matched calibration [1] |

| Average Recovery | 70 - 120% | Spiked samples [1] [6] |

| Precision (RSD) | ≤ 15% | Relative Standard Deviation [1] |

| Limits of Quantification (LoQ) | Substance-dependent (e.g., 10-3000 ng/g) | [5] |

Discussion